molecular formula C12H12N2O2 B2792107 Methyl 4-(2-methyl-1H-imidazol-1-yl)benzoate CAS No. 900015-35-2

Methyl 4-(2-methyl-1H-imidazol-1-yl)benzoate

Cat. No. B2792107
M. Wt: 216.24
InChI Key: TYVOPBFKHBLUTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08697911B2

Procedure details

To a stirring solution of 4-(2-methyl-imidazol-1-yl)-benzoic acid methyl ester (250 mg) in MeOH (2 mL) add 10 M NaOH aqueous solution (2.3 mL) and stir the reaction at rt for 20 h. Dilute with water (25 mL) and cool to −15° C. Quench with careful dropwise addition of conc. HCl (2.2 mL) over 5 min to a final pH of 1-2. Wash the suspension with EtOAc (50 mL). Concentrate the aqueous layer to a solid, and further dry in vacuo under P2O5 to remove all moisture. Triturate the solid in MeOH and filter to remove inorganic salts, washing with MeOH. Concentrate the filtrate, triturate the residue in EtOAc/hexane, and filter, washing with hexane. Suspend the solid in 10% MeOH/EtOAc (20 mL) and stir/sonicate. Syringe filter the suspension to remove inorganics solids, concentrate the organic to a solid residue, and repeat this procedure. Triturate the organic residue in EtOAc/hexane and filter/dry the solid to afford the desired product 4-(2-methyl-imidazol-1-yl)-benzoic acid as a solid in 93% yield (238 mg, 1.06 mmol).
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
2.3 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:16])[C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH:14]=[CH:13][N:12]=[C:11]2[CH3:15])=[CH:6][CH:5]=1.[OH-].[Na+]>CO.O>[CH3:15][C:11]1[N:10]([C:7]2[CH:8]=[CH:9][C:4]([C:3]([OH:16])=[O:2])=[CH:5][CH:6]=2)[CH:14]=[CH:13][N:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
COC(C1=CC=C(C=C1)N1C(=NC=C1)C)=O
Name
Quantity
2.3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction at rt for 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
Quench with careful dropwise addition of conc. HCl (2.2 mL) over 5 min to a final pH of 1-2
Duration
5 min
WASH
Type
WASH
Details
Wash the suspension with EtOAc (50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the aqueous layer to a solid
CUSTOM
Type
CUSTOM
Details
further dry in vacuo under P2O5
CUSTOM
Type
CUSTOM
Details
to remove all moisture
CUSTOM
Type
CUSTOM
Details
Triturate the solid in MeOH
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
to remove inorganic salts
WASH
Type
WASH
Details
washing with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the filtrate
CUSTOM
Type
CUSTOM
Details
triturate the residue in EtOAc/hexane
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
washing with hexane
CUSTOM
Type
CUSTOM
Details
stir/sonicate
FILTRATION
Type
FILTRATION
Details
Syringe filter the suspension
CUSTOM
Type
CUSTOM
Details
to remove inorganics solids
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the organic to a solid residue
CUSTOM
Type
CUSTOM
Details
Triturate the organic residue in EtOAc/hexane
CUSTOM
Type
CUSTOM
Details
filter/dry the solid

Outcomes

Product
Name
Type
product
Smiles
CC=1N(C=CN1)C1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.